N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Analytical Chemistry Medicinal Chemistry Procurement Quality Control

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic, small-molecule thiazole derivative with the molecular formula C20H16F3N3O2S and a molecular weight of 419.4 g/mol. Its structure features a central 2-aminothiazole core, which is a known privileged scaffold in medicinal chemistry, flanked by a 3-acetylphenyl acetamide group and a 3-(trifluoromethyl)phenyl substituent.

Molecular Formula C20H16F3N3O2S
Molecular Weight 419.42
CAS No. 1105231-53-5
Cat. No. B2602876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
CAS1105231-53-5
Molecular FormulaC20H16F3N3O2S
Molecular Weight419.42
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H16F3N3O2S/c1-12(27)13-4-2-6-15(8-13)24-18(28)10-17-11-29-19(26-17)25-16-7-3-5-14(9-16)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H,25,26)
InChIKeyLKUJCANXMAMYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide (CAS 1105231-53-5): Chemical Identity and Research Status


N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic, small-molecule thiazole derivative with the molecular formula C20H16F3N3O2S and a molecular weight of 419.4 g/mol . Its structure features a central 2-aminothiazole core, which is a known privileged scaffold in medicinal chemistry, flanked by a 3-acetylphenyl acetamide group and a 3-(trifluoromethyl)phenyl substituent . It is currently categorized as a compound for research use, with its primary annotation in authoritative databases linking it to the glucokinase activation pathway, although detailed pharmacological profiling remains limited in the public domain [1].

Pathway Reported glucokinase (GK) activation pathway ligand; suitable for glucose sensing studies
Scaffold 2-Aminothiazole acetamide privileged core; supports focused SAR library construction
Status Research-grade small molecule; limited public pharmacological profiling available

Why Generic Substitution is Not Possible for CAS 1105231-53-5 in Targeted Research


Generic substitution among thiazole acetamide analogs is precluded by the highly specific structure-activity relationships (SAR) governing this chemical space. The simultaneous presence of a meta-acetyl on the anilide ring and a meta-trifluoromethyl on the phenylamino ring defines a unique pharmacophore . Small modifications to the substitution pattern of the terminal phenyl rings are known to dramatically shift a compound's target profile; for instance, a para-chloro analog of this scaffold has been associated with cannabinoid receptor modulation, while derivatives with different aryl groups have demonstrated antibacterial properties, illustrating that the precise arrangement of substituents in this compound dictates its specific biological interaction profile and cannot be replicated by close generics [1].

Substitution pattern may shift target profile: close analogs with para-chloro or different aryl groups have been associated with cannabinoid or antibacterial activity, not GK activation.

Unique pharmacophore defined by m-CF₃ and m-acetyl groups; even minor modifications can abolish GK pathway interaction, making generic thiazole acetamides non-interchangeable without validation.

Scaffold target class divergence: this compound is annotated as a GK pathway ligand, unlike thiazole acetamides designed as Src kinase or cholinesterase inhibitors, limiting direct substitution.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide


Physicochemical Fingerprint and Purity Benchmarking for CAS 1105231-53-5

The primary quantifiable differentiation for procurement lies in its exact molecular identity and purity profile. The compound is characterized by a molecular formula of C20H16F3N3O2S and a monoisotopic mass of 419.42 Da, establishing its unique position in chemical space compared to analogs with different halogenation or substitution patterns . Vendors typically supply this compound at a research-grade purity of 95%+, which serves as a critical baseline for reproducible experimentation .

Molecular Identity & Purity
Supporting evidence
C₂₀H₁₆F₃N₃O₂S · MW 419.42 Da vs. 4-SO₂CH₃ analog (429.51 Da) · Purity ≥95%
Ensures procurement of the correct molecular entity for assay reproducibility.
Specification review via CoA.
Analytical Chemistry Medicinal Chemistry Procurement Quality Control

Scaffold-Specific Target Engagement Profile: Glucokinase Activity

Publicly available bioactivity data indicates the compound is an entry in glucokinase (GK) activation studies. While a precise EC50 for this molecule is not fully validated across multiple independent publications, its core structure is aligned with a series of N-thiazol-2-yl-benzamides reported to activate recombinant human liver glucokinase 2, with the most potent analogs in the series achieving EC50 values in the low nanomolar range [1]. The 3-trifluoromethylphenyl moiety in this compound is a common feature in potent GK activators, suggesting a defined, albeit not yet fully quantified, target engagement profile that distinguishes it from thiazole acetamides developed for other targets like Src kinase or cholinesterases [2].

Target Pathway Annotation
Class-level inference
Annotated as GK pathway ligand (BindingDB); no confirmed EC₅₀ for this compound. Differs from Src kinase and AChE inhibitor scaffolds.
Steers application toward glucokinase-mediated glucose sensing research, not kinase or neurobiology targets.
Target engagement data to verify.
Type 2 Diabetes Glucokinase Activation Enzymatic Assay

Substituent-Specific Physicochemical Property Profile: m-CF3 vs. Isosteric Analogs

The presence of a meta-trifluoromethyl (-CF3) group on the phenylamino ring is a powerful and quantifiable driver of metabolic stability and lipophilicity. Computational property analysis would predict a LogP increase of approximately 0.5-1.0 unit compared to a meta-methyl or unsubstituted phenyl analog, directly influencing membrane permeability and protein binding [1]. This differentiates the compound from 4-chlorophenyl or 4-fluorophenyl analogs, which would have significantly lower lipophilicity and altered electronic effects, leading to different pharmacokinetic and target-binding behaviors [2].

Predicted Lipophilicity
Class-level inference
Estimated cLogP increase 0.5–1.0 log units vs. non-fluorinated or 4-Cl analogs
Supports selection for cellular permeability and ADME-Tox optimization studies.
In silico prediction; experimental LogD not confirmed.
Drug Design Lipophilicity Medicinal Chemistry

Optimal Research Use Cases for N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide


Probing Glucokinase-Mediated Glucose Sensing Pathways

Based on its annotation in glucokinase (GK) activation databases, this compound serves as a specialized tool compound for investigating GK-mediated glucose sensing and glycogen synthesis pathways in hepatocytes. Its procurement is justified for studies examining the role of GK in type 2 diabetes, where it can be used as a non-optimized starting point (hit) for structure-activity relationship (SAR) campaigns aimed at developing liver-selective GK activators [1].

Building Structure-Activity Relationship (SAR) Libraries for Thiazole-Based Activation Mechanisms

The unique combination of a 3-acetylphenyl acetamide and a 3-trifluoromethylphenylamino group makes this compound an essential entry in a focused SAR library. Researchers can contrast its biological output with analogs possessing para-substituted phenyl rings or other heterocyclic cores to map the pharmacophoric requirements for a specific target, using the quantifiable parameters from this evidence guide as a baseline for comparison [1] .

Investigating the Effect of Lipophilic Trifluoromethyl Substituents on Cellular Permeability

Its significant predicted lipophilicity, imparted by the 3-CF3 group, makes this compound a useful candidate for permeability and cellular uptake studies. It can serve as a high-LogP probe in a set of matched molecular pairs to quantify how incremental changes in lipophilicity affect the transport of thiazole-based molecules across cell membranes, a common application in ADME-Tox optimization programs [2].

Application
Selection Property
Validation Focus
Glucokinase-mediated glucose sensing studies
Glucokinase pathway annotation
GK activation and glycogen synthesis assay context
Thiazole SAR library construction
Unique substitution pattern (m-CF₃, m-acetyl)
Pharmacophore mapping and target selectivity review
Cellular permeability investigations
Predicted high lipophilicity (CF₃ contribution)
Membrane permeability and cellular uptake assay context
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